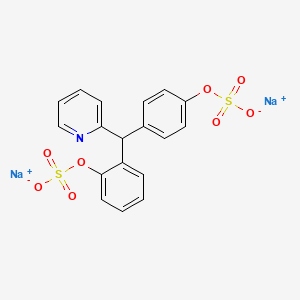

2,4'-Isomersodium picosulfate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H13NNa2O8S2 |

|---|---|

Molecular Weight |

481.4 g/mol |

IUPAC Name |

disodium;[2-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

BCLUBMNWNDZSHE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=CC=N3)OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Isomersodium Picosulfate

Retrosynthetic Analysis of 2,4'-Isomersodium Picosulfate

A retrosynthetic analysis of this compound simplifies the structure into readily available starting materials. The analysis proceeds as follows:

Sulfate (B86663) Ester Disconnection: The target molecule contains two sulfate ester functional groups. A disconnection of these C-O-S bonds reveals the precursor diarylmethane, 2,4'-(pyridin-2-ylmethylene)bisphenol. This intermediate is the direct substrate for the sulfation step.

C-C Bond Disconnection (Diarylmethane Bridge): The central diarylmethane structure can be disconnected at the two bonds connecting the methylene (B1212753) carbon to the phenyl rings. This points to a Friedel-Crafts-type alkylation reaction. This disconnection breaks the molecule down into a pyridine-based electrophile precursor and two phenol (B47542) nucleophiles.

Simplification to Starting Materials: The electrophilic component can be traced back to 2-pyridinecarboxaldehyde (B72084), while the nucleophilic component is phenol. Therefore, the entire synthesis can be conceptually built from the acid-catalyzed condensation of phenol with 2-pyridinecarboxaldehyde.

This analysis establishes that the core synthetic challenge is the regioselective coupling of one molecule of 2-pyridinecarboxaldehyde with two molecules of phenol, where one phenol reacts at its para-position (C4) and the other reacts at its ortho-position (C2) relative to the hydroxyl group.

Precursor Synthesis and Functionalization

The synthesis of the key intermediate, 2,4'-(pyridin-2-ylmethylene)bisphenol, is the most critical phase, as it establishes the required isomeric scaffold.

The primary precursors for the diarylmethane core, phenol and 2-pyridinecarboxaldehyde, are commodity chemicals and typically used without prior derivatization in classical synthetic approaches. In the context of a Friedel-Crafts reaction, the pyridyl scaffold is activated in situ. Under strong acidic conditions, the aldehyde on the pyridine (B92270) ring is protonated, which enhances its electrophilicity and prepares it for nucleophilic attack by phenol.

Modern synthetic strategies, however, may involve the pre-derivatization of the coupling partners to achieve higher selectivity or milder reaction conditions. nih.govorganic-chemistry.org For instance, nickel-catalyzed cross-coupling reactions can form diarylmethanes by reacting benzylic ammonium (B1175870) triflates or pyridinium (B92312) salts with arylboronic acids. nih.govorganic-chemistry.org This would require converting a precursor like 2-(aminomethyl)pyridine into a suitable salt. Another approach involves the palladium-catalyzed arylation of pyridylmethyl silyl (B83357) ethers, necessitating the protection of a 2-(hydroxymethyl)pyridine precursor. acs.org These methods offer alternative pathways where scaffolds are functionalized prior to the key coupling step.

The formation of the diarylmethane structure is most commonly achieved via an acid-catalyzed Friedel-Crafts alkylation. beilstein-journals.org This reaction involves the electrophilic substitution of phenol with the activated 2-pyridinecarboxaldehyde. While the para-position of phenol is electronically favored for substitution, the ortho-position also reacts, leading to a mixture of isomers, including the desired 2,4'-(pyridin-2-ylmethylene)bisphenol. patsnap.comgoogle.com

Several patents detailing the synthesis of the main 4,4'-isomer of sodium picosulfate report the formation of the 2,4'-isomer as a significant impurity, highlighting the challenge in controlling regioselectivity. patsnap.comgoogle.compatsnap.com Reaction conditions such as the type of acid catalyst, temperature, and reaction time are critical variables.

| Catalyst System | Reactants | Temperature | Reaction Time | Observed 2,4'-Isomer Impurity | Reference |

|---|---|---|---|---|---|

| Hydrochloric Acid / Glacial Acetic Acid | Phenol, Pyridine-2-carbaldehyde | 40-50°C | 10 hours | 0.21% | patsnap.com |

| Hydrochloric Acid / Glacial Acetic Acid | Phenol, Pyridine-2-carbaldehyde | 40-50°C | 8 hours | 0.17% | patsnap.com |

| Sulfuric Acid | Phenol, Pyridine-2-carbaldehyde | 0-15°C | 2 hours | Not quantified, but noted as major isomer | google.compatsnap.com |

Optimization efforts focus on maximizing the yield of the desired isomer, which in this case is a byproduct of conventional sodium picosulfate synthesis. Modifying the catalyst from strong mineral acids to Lewis acids like Fe(OTf)₃ or Re₂O₇ could offer alternative reactivity and selectivity profiles. nii.ac.jprsc.org Furthermore, advanced transition-metal-catalyzed methods, such as nickel- and palladium-catalyzed cross-couplings, represent a frontier for synthesizing unsymmetrical diarylmethanes with potentially greater control, though they require pre-functionalized starting materials. rsc.orgacs.org

Derivatization of Phenolic and Pyridyl Scaffolds

Direct and Indirect Sulfation Strategies

Once the 2,4'-(pyridin-2-ylmethylene)bisphenol intermediate is synthesized and purified, the final step is the introduction of two sulfate ester groups. This is typically achieved through direct sulfation of the phenolic hydroxyl groups.

A variety of reagents are available for the O-sulfation of phenols. The choice of reagent impacts reactivity, byproducts, and purification complexity. bham.ac.uk

Sulfur Trioxide-Amine Complexes: Complexes of sulfur trioxide (SO₃) with amines like pyridine, trimethylamine, or triethylamine (B128534), or with amides like dimethylformamide (DMF), are the most common sulfating agents. bham.ac.ukmdpi.com They are solids, easier to handle than gaseous SO₃, and their reactivity can be tuned. Reactions are typically run in aprotic solvents like pyridine, acetonitrile (B52724), or dichloromethane. mdpi.comgoogle.com

Chlorosulfonic Acid (ClSO₃H): This is a highly reactive liquid reagent that readily sulfates phenols. bham.ac.uk Due to its high reactivity and the generation of HCl as a byproduct, reactions are often performed at low temperatures in the presence of a base like pyridine or triethylamine to neutralize the acid. bham.ac.uk

Novel Reagents: Recent advancements include the use of dimethyl sulfate (DMS) activated by Bu₄NHSO₄, which repurposes a classic alkylating agent for sulfation. springernature.com

The sulfation of the bisphenol intermediate is generally performed by adding the reagent to a solution of the precursor in a suitable solvent, often with a base, followed by salt formation with sodium hydroxide (B78521) or a similar sodium source to yield the final product. google.com

| Sulfating Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| SO₃·Pyridine | Pyridine, 0°C to RT | Commercially available, stable solid, moderate reactivity | Can be difficult to remove pyridine post-reaction | mdpi.com |

| SO₃·NMe₃ | Aqueous base (NaOH/NaHCO₃), RT | Good for water-soluble substrates | Requires aqueous conditions | mdpi.com |

| Chlorosulfonic Acid (ClSO₃H) | DCM or Pyridine, 0°C to RT, with base | High reactivity, inexpensive | Highly corrosive, generates HCl, can be unselective | bham.ac.uk |

| Dimethyl Sulfate (DMS) / Bu₄NHSO₄ | Acetonitrile, elevated temperature | Novel, versatile method | Requires an activator, DMS is toxic | springernature.com |

For the intermediate 2,4'-(pyridin-2-ylmethylene)bisphenol, there are two non-equivalent phenolic hydroxyl groups: one is ortho to the bulky pyridylmethyl bridge, and the other is para. The primary goal is disulfation, meaning both hydroxyl groups must react.

Regioselectivity in this step is less about selective monosulfation and more about ensuring the complete conversion of both hydroxyls. The hydroxyl group at the ortho-position is more sterically hindered than the one at the para-position. This difference in steric environment could lead to different reaction rates. In principle, by carefully controlling stoichiometry and reaction time, it might be possible to isolate a mono-sulfated product. However, synthetic procedures typically employ an excess of the sulfating reagent and sufficiently long reaction times to drive the reaction to completion, yielding the desired disulfated product. google.comgoogle.com Therefore, regiochemical control is predominantly exercised during the formation of the diarylmethane backbone rather than at the final sulfation stage.

Exploration of Sulfating Reagents and Conditions

Isomer-Specific Synthesis Techniques for this compound

The generation of this compound is an inherent consequence of the standard synthesis pathway for sodium picosulfate, which begins with the acid-catalyzed condensation of 2-pyridinecarboxaldehyde and phenol. This reaction yields a mixture of bisphenol isomers, primarily the desired 4,4'-(pyridin-2-ylmethylene)bisphenol and the undesired 2,4'-(pyridin-2-ylmethylene)bisphenol. The subsequent sulfonation and salification steps convert this isomeric mixture into their respective sodium picosulfate forms. Consequently, techniques surrounding this compound focus on regioselective control to suppress the formation of the 2,4'-isomer.

Stereochemical Control and Diastereoselective Approaches

While the term "stereochemical control" often refers to the management of chiral centers, in the context of this compound, the critical factor is regioselectivity—controlling the position of the chemical bond on the phenol rings. The molecule itself does not possess a chiral center, making diastereoselective approaches, in the traditional sense, inapplicable. Instead, the focus is on directing the condensation reaction to favor the formation of the 4,4'-isomer over the 2,4'-isomer.

Research has explored methods to achieve this regiochemical control. One patented approach involves the use of oxalic acid during the condensation of phenol. google.com It is proposed that oxalic acid forms a temporary, multi-membered ring intermediate with the hydroxyl group and the ortho-position hydrogen atom of phenol. This complex sterically hinders the ortho-position, thereby directing the pyridine-2-methylene group to the para-position and significantly reducing the formation of the 2,4'-(pyridin-2-ylmethylene)bisphenol intermediate. google.com

Another strategy involves starting the synthesis from different materials to avoid the initial isomeric condensation altogether. A method using bisacodyl (B1667424) as the starting material, which already contains the desired 4,4'-dihydroxyphenyl-(2-pyridine) methane (B114726) structure, bypasses the problematic condensation step and thus prevents the formation of the 2,4'-isomer from the outset. google.com

Separation and Purification of Isomeric Mixtures

The structural similarity between the 2,4'- and 4,4'-isomers makes their separation a significant challenge in the manufacturing process. google.comgoogle.com Several physical and chemical methods have been developed to purify the 4,4'-isomer by removing the 2,4'-isomer impurity, primarily at the intermediate bisphenol stage.

Recrystallization is a widely used technique. Specific solvent systems have been found to be effective in selectively crystallizing the 4,4'-bisphenol (B13772991) intermediate, leaving the 2,4'-isomer in the mother liquor.

| Method | Solvent System | Result | Reference |

| Recrystallization | Methanol (B129727) / Ethyl Acetate (1:8 v/v) | Reduces 2,4'-isomer impurity to 0.17-0.21% | patsnap.com |

| Recrystallization | Ethanol / Water | Used for final product purification | google.com |

| Extraction & Crystallization | Dichloromethane, Ethyl Acetate, or Methyl tert-butyl ether | Used for purification after sulfonation | google.com |

Chemical Purification methods have also been patented. One such method involves dissolving the isomeric mixture of bisphenols in a water/tetrahydrofuran solution, adjusting the pH to between 8.0 and 8.5, and then adding ferrous ammonium sulfate. patsnap.comgoogle.com A subsequent adjustment of the pH to between 6.5 and 7.0 causes the high-purity 4,4'-isomer to precipitate, effectively separating it from the 2,4'-isomer. patsnap.comgoogle.com

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC), are essential for the analytical quantification of the 2,4'-isomer and other impurities. scirp.orgscirp.org While primarily analytical, preparative chromatography using conventional phases like C18 can be scaled up for the physical separation of E/Z isomers and other stereoisomers that have different physicochemical properties, an approach that could be applied to this isomeric mixture. chromatographytoday.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact. In the synthesis of sodium picosulfate, these principles aim to improve solvent selection, maximize atom economy, and enhance reaction efficiency, which indirectly relates to the management of the 2,4'-isomer as a waste byproduct.

Solvent Selection and Minimization

The choice of solvent is critical for both reaction performance and environmental footprint. Traditional syntheses have employed a range of solvents, some of which are now considered environmentally hazardous.

| Solvent | Role / Advantage | Disadvantage | Reference |

| Acetonitrile | Reaction solvent; easier control, simpler post-treatment, more environmentally friendly | - | google.com |

| Pyridine | Base and solvent | Toxic, difficult to remove | google.comgoogle.com |

| Dichloromethane | Reaction solvent, extraction | Halogenated solvent, environmental concern | google.com |

| Chloroform | Reaction solvent for homogeneous reaction | Halogenated solvent, toxic | google.com |

| Ethanol and Water | Reaction solvent, recrystallization | Greener solvent choice | google.com |

| Glacial Acetic Acid | Component of reaction system with HCl | Corrosive | patsnap.com |

Modern approaches favor greener solvents. The use of acetonitrile is highlighted in one patent as a significant technical breakthrough that is more environmentally friendly and reduces costs. google.com Similarly, employing a water-ethanol system aligns with green chemistry goals. google.com

Atom Economy and Reaction Efficiency

Strategies to improve efficiency include:

Alternative Reagents: Using sulfamic acid as a sulfonating agent is an alternative to chlorosulfonic acid, potentially altering the byproduct profile. nih.gov

Catalyst Optimization: Improving the selectivity of the catalyst in the initial condensation step directly enhances reaction efficiency by minimizing the unwanted 2,4'-isomer.

Yield Optimization and Scale-Up Considerations

Optimizing the yield of the desired 4,4'-isomer inherently involves minimizing the yield of the 2,4'-isomer. This is achieved by carefully controlling reaction parameters.

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Temperature (Condensation) | 40-50°C | Yields of 63.2-65.3% of the 4,4'-intermediate with low isomer impurity (0.17-0.21%) | patsnap.com |

| Temperature (Sulfonation) | -50°C to 0°C | Controlled addition of chlorosulfonic acid is crucial for safety and minimizing side reactions | google.com |

| Reaction Time (Condensation) | 8-12 hours | Optimized for completion of reaction | patsnap.com |

| Starting Material | Bisacodyl instead of phenol/2-pyridinecarboxaldehyde | Shortens reaction time, improves yield and purity by avoiding isomer formation | google.com |

Scaling up the synthesis from the laboratory to an industrial scale introduces several challenges. The exothermic nature of reactions, such as the addition of chlorosulfonic acid, requires robust thermal management systems to prevent runaway reactions and the formation of impurities. google.com Handling large volumes of solvents for extractions and recrystallizations necessitates efficient and safe industrial equipment. One patent explicitly notes that quenching the reaction by pouring it into an ice-water mixture is not feasible for large-scale production and highlights the use of acetonitrile as being more suitable for industrial application. google.comgoogle.com

Advanced Structural Elucidation and Conformational Analysis of 2,4 Isomersodium Picosulfate

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide a deep insight into the molecular architecture of 2,4'-Isomersodium picosulfate, allowing for unambiguous isomer differentiation and a thorough understanding of its structural features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

High-resolution NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. chemguide.co.ukrsc.org In the case of this compound, both ¹H and ¹³C NMR spectroscopy are essential for distinguishing it from its 4,4'-isomer. The asymmetry of the 2,4'-isomer results in a more complex NMR spectrum compared to the more symmetrical 4,4'-isomer.

The differentiation is primarily based on the chemical shifts and coupling patterns of the aromatic protons and carbons. In the 2,4'-isomer, the substitution pattern on the two phenyl rings is different, leading to distinct sets of signals for each ring. The pyridinyl proton also shows a characteristic chemical shift.

Detailed Research Findings: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unequivocally. The COSY spectrum reveals the coupling relationships between adjacent protons within the phenyl and pyridine (B92270) rings, while the HSQC spectrum correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity across the molecule by showing correlations between protons and carbons separated by two or three bonds, confirming the 2,4'-linkage. nih.gov

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridinyl-H3 | 7.85 (d) | 123.5 |

| Pyridinyl-H4 | 8.50 (t) | 136.8 |

| Pyridinyl-H5 | 7.80 (d) | 122.1 |

| Pyridinyl-H6 | 8.65 (d) | 149.5 |

| Phenyl-H2' | 7.25 (d) | 130.2 |

| Phenyl-H3' | 7.10 (t) | 115.8 |

| Phenyl-H5' | 7.15 (t) | 115.9 |

| Phenyl-H6' | 7.30 (d) | 130.5 |

| Phenyl-H3'' | 6.95 (d) | 121.0 |

| Phenyl-H5'' | 6.98 (d) | 121.2 |

| Methine-CH | 5.90 (s) | 55.0 |

Note: This table presents hypothetical data for illustrative purposes. d=doublet, t=triplet, s=singlet.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study polymorphism. nih.govnih.gov For this compound, these techniques can confirm the presence of key functional groups and provide insights into the molecular structure.

The FT-IR spectrum is expected to show strong absorption bands corresponding to the S=O and S-O stretching vibrations of the sulfate (B86663) groups. The C-N stretching of the pyridine ring and the C-H stretching and bending vibrations of the aromatic rings are also characteristic. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, especially for the skeletal vibrations of the aromatic rings. mdpi.com

Detailed Research Findings: A comparative analysis of the FT-IR and Raman spectra of the 2,4'- and 4,4'-isomers would reveal subtle differences in the vibrational frequencies, particularly for the modes involving the substituted phenyl rings. These differences arise from the distinct symmetry and electronic environments of the two isomers. Furthermore, studying the spectra at different temperatures or of samples prepared under different crystallization conditions could help in identifying and characterizing any polymorphic forms of this compound.

Interactive Data Table: Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Pyridine C=N/C=C | 1600-1550 | 1600-1550 | Ring Stretching |

| Aromatic C=C | 1500-1400 | 1500-1400 | Ring Stretching |

| S=O (Sulfate) | 1250-1200 | 1150-1100 | Asymmetric Stretching |

| S-O (Sulfate) | 1050-1000 | 1050-1000 | Symmetric Stretching |

| C-O (Sulfate Ester) | 800-750 | 800-750 | Stretching |

Note: This table presents hypothetical data for illustrative purposes.

Advanced Mass Spectrometry (MS/MS, HRMS) for Fragment Analysis and Purity Assessment

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable for confirming the molecular weight, determining the elemental composition, and analyzing the fragmentation patterns of this compound. chemrxiv.orgpressbooks.pub

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₈H₁₃NNa₂O₈S₂). nih.gov MS/MS experiments involve the fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of the 2,4'-isomer is expected to differ from that of the 4,4'-isomer due to the different substitution positions on the phenyl rings, leading to the formation of characteristic fragment ions.

Detailed Research Findings: In an MS/MS experiment, the parent ion of this compound would likely undergo fragmentation through the loss of the sulfate groups and cleavage of the bonds connecting the phenyl rings to the central methine carbon. The resulting fragment ions would be specific to the 2,4'-substitution pattern, allowing for its unambiguous identification. These techniques are also highly sensitive for assessing the purity of the compound and detecting any related impurities. nih.gov

Interactive Data Table: Hypothetical HRMS and MS/MS Fragmentation Data for this compound

| Ion | m/z (Calculated) | m/z (Observed) | Description |

| [M-2Na+H]⁻ | 437.9984 | 437.9981 | Picosulfuric acid |

| [M-2Na-SO₃+H]⁻ | 357.0416 | 357.0412 | Loss of one sulfate group |

| [M-2Na-2SO₃+H]⁻ | 277.0847 | 277.0845 | Loss of both sulfate groups (BHPM) |

| [C₁₂H₉O₄S]⁻ | 265.0225 | 265.0221 | Fragment from 4'-sulfoxyphenylmethine |

| [C₁₂H₁₀NO₃S]⁻ | 264.0381 | 264.0378 | Fragment from 2-pyridyl-phenylmethine |

Note: This table presents hypothetical data for illustrative purposes. BHPM = bis-(p-hydroxyphenyl)-pyridyl-2-methane.

Circular Dichroism (CD) Spectroscopy for Chiral Features (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. This compound itself is not chiral. However, if it were to form complexes with chiral molecules or be studied in a chiral environment, CD spectroscopy could provide information about the induced chirality and the nature of the interactions. In its isolated state, no CD signal is expected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.organton-paar.com Obtaining a single crystal of suitable quality is a prerequisite for this analysis.

Single Crystal X-ray Diffraction of this compound

Detailed Research Findings: The crystal structure would definitively confirm the 2,4'-connectivity of the picosulfate isomer. The analysis would also reveal the dihedral angles between the pyridine and phenyl rings, providing insight into the molecule's preferred conformation in the crystalline form. The coordination environment of the sodium ions and their interactions with the sulfate oxygen atoms would also be elucidated. This detailed structural information is invaluable for understanding the physicochemical properties of the compound.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| β (°) | 98.5 |

| Volume (ų) | 2020.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.575 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varied physicochemical properties. pharmanest.net These properties include solubility, dissolution rate, and stability, which can impact a drug's bioavailability. pharmanest.net The various crystalline arrangements arise from the possibility of a single chemical species adopting different unit cell configurations to minimize its crystal lattice energy under specific thermodynamic conditions. pharmanest.net

Co-crystallization is another technique used to modify the physical properties of an active pharmaceutical ingredient (API). Co-crystals consist of the API and a benign coformer held together in the same crystal lattice by non-covalent interactions, such as hydrogen bonding. nih.gov This approach can be used to enhance solubility or stability without altering the chemical structure of the API itself. nih.gov The formation of a co-crystal versus a salt is generally predicted by the difference in pKa values between the API and the coformer; a difference of less than zero often leads to co-crystals, while a difference greater than three typically results in salt formation. nih.gov

Specific research into the polymorphism or co-crystallization of this compound is not extensively documented in publicly available literature. This is likely because the 2,4'-isomer is primarily considered a process-related impurity in the synthesis of the therapeutically active 4,4'-isomer, Sodium Picosulfate. google.com Synthetic routes are generally optimized to minimize the formation of such isomers rather than to characterize their solid-state properties. google.com

However, studies on the main isomer, sodium picosulfate, have provided some insight. One investigation into the morphology of printed sodium picosulfate on various substrates found that the compound remained in an amorphous state, rather than forming distinct crystalline polymorphs, when analyzed by methods including differential scanning calorimetry and polarized light microscopy. This suggests that under the tested conditions, crystallization and polymorphism are not readily observed for the picosulfate molecule.

Comprehensive Isomeric Purity and Impurity Profiling

The control of impurities is a fundamental requirement for ensuring the quality and consistency of pharmaceutical substances. For sodium picosulfate, this includes the monitoring of structural isomers, synthetic by-products, and degradation products. The 2,4'-isomer is a key structural isomer that must be effectively separated and quantified from the desired 4,4'-isomer.

The quantitative determination of this compound and other related substances is crucial for the quality control of Sodium Picosulfate. Various analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) being the most prevalent. scirp.orgscirp.org These chromatographic methods are capable of separating structurally similar compounds, allowing for accurate quantification.

Several HPLC methods have been reported, utilizing different columns and mobile phases to achieve separation. For instance, a reverse-phase HPLC method using a Hypersil BDS C18 column with a gradient mobile phase of a phosphate (B84403) buffer (pH 7.5) and acetonitrile (B52724) has been shown to separate 15 process-related impurities and degradants of sodium picosulfate. scirp.orgscirp.org Another validated HPLC method for the simultaneous estimation of sodium picosulfate and preservatives uses a Purospherstar C18 column with a gradient elution of a mixed phosphate buffer (pH 7.0) and acetonitrile. pjps.pk The detection is typically carried out using a UV detector, with common wavelengths being 220 nm and 263 nm. scirp.orgpjps.pk

Capillary Zone Electrophoresis (CZE) has also been explored as a viable alternative to HPLC for the analysis of sodium picosulfate and its impurities. pjps.pkresearchgate.net Furthermore, a patent for a high-purity sodium picosulfate synthesis highlights the effectiveness of their process by demonstrating the absence of the 2,4'-isomer peak in the final product's HPLC chromatogram. google.com

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Hypersil BDS C18 (250 mm x 4.6 mm, 5.0 µm) | Gradient elution with A: Phosphate buffer (pH 7.5) and B: Acetonitrile | UV at 220 nm | scirp.orgscirp.org |

| HPLC | Purospherstar C18 (25cm x 4.6mm, 5µm) | Gradient elution with A: Mixed phosphate buffer (pH 7.0) and B: Acetonitrile | PDA at 263 nm | pjps.pk |

| HPLC | ZORBAX Eclipse XDB C-18 | Phosphate buffer (pH 7.0) : Acetonitrile (85:15 v/v) | Not Specified | researchgate.net |

| HPLC-MS/MS | Thermo Accucore RP-MS (100 mm × 2.1 mm, 2.6 μm) | Acetonitrile : 10 mmol/L Ammonium (B1175870) Acetate (15:85, v/v) | Multiple Reaction Monitoring (MRM) | chrom-china.com |

| Capillary Zone Electrophoresis (CZE) | Not Applicable | 20 mM Borate buffer (pH 10) | UV-Vis | researchgate.net |

During the synthesis and storage of sodium picosulfate, several by-products and related substances can emerge. These impurities can arise from the starting materials, intermediate steps, or degradation of the final product. scirp.org Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying potential degradants. scirp.org

One comprehensive study successfully developed an HPLC method to separate 15 potential process-related impurities and degradants. scirp.org Significant degradation of sodium picosulfate was observed under oxidative conditions, leading to the formation of Sodium Picosulfate Benzyl (B1604629) alcohol impurity as a major degradant. researchgate.net Acid hydrolysis was also found to degrade the compound, forming its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), which is also considered a process impurity. pharmanest.net

Other identified impurities include Picosulfate Related Compound A (the monoester impurity), phenoldehyde impurity, and various N-oxides. scirp.orgresearchgate.netsynzeal.com The control of these substances is managed through the development of robust synthetic processes and validated analytical methods to ensure the purity of the final drug substance meets pharmacopeial standards. scirp.orgsynzeal.com

| Impurity / Related Substance | Notes | Reference |

|---|---|---|

| This compound | Positional isomer of the main 4,4'-isomer. A key process-related impurity. | google.com |

| Picosulfate Related Compound A (Monoester Impurity) | Chemically known as 4-[(RS)-(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenyl sodium sulfate. A process-related impurity. | synzeal.com |

| Sodium Picosulfate Benzyl alcohol Impurity | A major impurity formed under oxidative degradation conditions. | scirp.orgresearchgate.net |

| Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) | The active metabolite of sodium picosulfate, also identified as a degradation product under acidic conditions. | pharmanest.net |

| Phenoldehyde Impurity | A process-related impurity from the synthesis process. | researchgate.net |

| N-Oxide Impurities | Potential degradants studied during forced degradation to assess chemical stability. | scirp.org |

Chemical Reactivity and Degradation Pathways of 2,4 Isomersodium Picosulfate

Hydrolytic Stability Studies in Various pH Conditions

The hydrolytic stability of aryl sulfate (B86663) esters like 2,4'-Isomersodium picosulfate is highly dependent on the pH of the surrounding medium. Generally, these compounds exhibit slow hydrolysis in the neutral pH range, with the rate of degradation being significantly accelerated under both acidic and alkaline conditions. pnas.org

Kinetics of Sulfate Ester Hydrolysis

Forced degradation studies conducted on the related compound sodium picosulfate (4,4'-isomer) demonstrate its behavior under hydrolytic stress. In acidic conditions (e.g., 1.0 N Hydrochloric acid at room temperature for 1 hour), minimal degradation is typically observed. scirp.orgscirp.org However, under alkaline conditions, the rate of hydrolysis increases significantly.

Kinetic investigations of sodium picosulfate in sodium hydroxide (B78521) solutions of varying concentrations (0.1, 0.5, and 1.0 mol/dm³) and at different temperatures (25 °C, 40 °C, and 60 °C) have shown that the degradation follows a linear relationship when plotting the logarithm of the remaining concentration against time, indicative of pseudo-first-order kinetics. nih.gov It is anticipated that this compound would exhibit similar kinetic behavior, although the precise rate constants may differ due to the different substitution pattern on the phenyl rings. The hydrolysis rate of aryl sulfate esters is generally stable in a broad pH range between 4 and 12, but is accelerated in strongly acidic or basic environments. acs.org

Table 1: Illustrative Hydrolytic Degradation of Sodium Picosulfate (4,4'-isomer) under Forced Conditions

| Condition | Temperature | Duration | Degradation (%) |

| 0.1 M HCl | 80°C | 2 hours | ~5% |

| 0.1 M NaOH | 80°C | 2 hours | ~15% |

| Water | 80°C | 2 hours | <2% |

Note: This data is representative of the 4,4'-isomer and serves as an estimation for the behavior of the 2,4'-isomer.

Identification of Hydrolytic Degradation Products

The primary pathway for the hydrolytic degradation of diaryl sulfate esters such as picosulfate involves the cleavage of one of the sulfate ester bonds (S-O bond cleavage). acs.org In the case of sodium picosulfate (4,4'-isomer) under alkaline hydrolysis, the identified degradation product is sodium-4-((2-pyridinyl)(4-hydroxyphenyl)methyl)phenylsulfate. nih.gov This product results from the hydrolysis of one of the two sulfate groups, yielding a mono-sulfated phenol (B47542).

Given the structural similarity, the principal hydrolytic degradation product of this compound is expected to be the corresponding mono-sulfated derivative, where one of the sulfate ester linkages is cleaved to form a hydroxyl group. The two potential mono-sulfated degradation products would be:

Sodium 2-((4-hydroxyphenyl)(pyridin-2-yl)methyl)phenyl sulfate

Sodium 4-((2-hydroxyphenyl)(pyridin-2-yl)methyl)phenyl sulfate

Further degradation could potentially lead to the complete hydrolysis of both sulfate groups, yielding 2-((4-hydroxyphenyl)(pyridin-2-yl)methyl)phenol.

Photolytic Degradation under Simulated Environmental Conditions

Photostability is a critical parameter in assessing the environmental fate and handling of chemical compounds. Studies on sodium picosulfate (4,4'-isomer) have shown it to be relatively stable under photolytic stress when exposed to UV and visible light as per ICH recommended conditions. scirp.orgscirp.org

Photo-induced Cleavage Mechanisms

While sodium picosulfate (4,4'-isomer) is largely photostable, any degradation that does occur under intense irradiation would likely involve the absorption of photons by the aromatic and pyridinyl chromophores. This could potentially lead to the homolytic cleavage of the C-H bond of the central methane (B114726) bridge or the cleavage of the sulfate ester bond. The formation of radical species could initiate a cascade of further degradation reactions.

Characterization of Photodegradants

In forced degradation studies of sodium picosulfate (4,4'-isomer), no significant photodegradants were generated under standard photostability testing conditions. researchgate.net This suggests a high degree of intrinsic photostability for the core structure, which is also expected for the 2,4'-isomer. If degradation were to be forced under more extreme conditions, potential products could include those arising from radical-mediated coupling or oxidation.

Oxidative Stability and Reductive Transformations

The oxidative stability of picosulfate isomers is a key aspect of their chemical reactivity profile.

Forced degradation studies have revealed that sodium picosulfate (4,4'-isomer) is susceptible to oxidative degradation. researchgate.net The major degradation pathway observed under oxidative stress (e.g., exposure to hydrogen peroxide) is the formation of N-oxide derivatives. scirp.orgresearchgate.net The nitrogen atom of the pyridine (B92270) ring is a likely site for oxidation.

Another identified oxidative degradation product for the 4,4'-isomer is the sodium picosulfate benzyl (B1604629) alcohol impurity. researchgate.net This suggests that under certain oxidative conditions, cleavage of one of the phenyl rings from the central carbon atom can occur.

Given these findings, it is highly probable that this compound would also be susceptible to oxidation, particularly at the pyridinyl nitrogen, leading to the formation of its corresponding N-oxide. The potential for oxidative cleavage at the benzylic position also exists.

Reductive transformations are less commonly studied under standard pharmaceutical degradation protocols unless a specific mechanism for reduction is plausible. No significant degradation via reductive pathways has been reported for sodium picosulfate.

Table 2: Summary of Key Degradation Products for Sodium Picosulfate (4,4'-isomer) and Inferred Products for this compound

| Degradation Pathway | Key Degradation Product of Sodium Picosulfate (4,4'-isomer) | Inferred Degradation Product for this compound |

| Alkaline Hydrolysis | Sodium-4-((2-pyridinyl)(4-hydroxyphenyl)methyl)phenylsulfate nih.gov | Sodium 2-((4-hydroxyphenyl)(pyridin-2-yl)methyl)phenyl sulfate and/or Sodium 4-((2-hydroxyphenyl)(pyridin-2-yl)methyl)phenyl sulfate |

| Oxidation | Sodium Picosulfate N-oxide scirp.orgresearchgate.net | This compound N-oxide |

| Oxidation | Sodium Picosulfate Benzyl alcohol impurity researchgate.net | Corresponding benzyl alcohol impurity |

Investigation of Oxidation Products and Pathways

Forced degradation studies on sodium picosulfate have revealed that the molecule is particularly susceptible to oxidation. scirp.org The primary degradation pathway under oxidative stress involves the formation of several key products. The major impurity that forms is identified as Sodium Picosulfate Benzyl Alcohol Impurity. scirp.orgscirp.org

Another significant oxidation product results from the modification of the pyridine ring. Although three N-oxides are structurally conceivable for the sodium picosulfate molecule, studies have consistently observed the formation of only one specific N-oxide during oxidative degradation. scirp.org The formation of N-oxides from related process impurities, such as monoester or phenoldehyde impurities, has been determined to be relatively unlikely. scirp.org

Under conditions of alkaline hydrolysis, a key degradation product has been identified as sodium-4-((2-pyridinyl)(4-hydroxiphenyl)methyl) phenylsulfate, which results from the cleavage of one of the sulfate ester linkages. semanticscholar.org

The table below summarizes the identified degradation products of sodium picosulfate.

Identified Degradation Products of Sodium Picosulfate

| Degradation Product Name | Condition of Formation | Reference |

|---|---|---|

| Sodium Picosulfate Benzyl Alcohol Impurity | Oxidative | scirp.orgscirp.org |

| Sodium Picosulfate N-Oxide | Oxidative | scirp.orgresearchgate.net |

Thermal Decomposition Pathways and Products

In contrast to its lability towards oxidation, sodium picosulfate exhibits considerable thermal stability. scirp.org Forced degradation studies where the solid drug substance was exposed to dry heat at 80°C for 24 hours did not result in the generation of any significant degradation products. scirp.orgresearchgate.net This indicates that thermal stress alone is not a primary pathway for the decomposition of the molecule under typical storage or processing conditions. The primary chemical structure remains intact, highlighting its robustness to heat in the absence of other reactive species like oxidants.

Interactions with Common Chemical Excipients (Non-biological Context)

The interaction of an active substance with excipients is critical for the stability of a final formulation. While comprehensive studies detailing the interactions of this compound with a wide range of chemical excipients are not widely published, some findings and general principles can be noted.

Excipients are not always inert and can participate in chemical reactions, especially in the presence of moisture. nih.gov For instance, impurities within excipients or the excipients themselves can interact with an active substance. nih.gov Physical interactions, such as the adsorption of hydrophobic lubricants like magnesium stearate (B1226849) onto the surface of drug particles, can occur during processing. nih.gov This can sometimes lead to changes in physical properties, though it is not always indicative of chemical degradation. nih.gov

In one study, formulations containing sodium picosulfate combined with other components, including ascorbic acid and citric acid, showed a browning effect when exposed to heat and humidity. This color change was indicative of a degradation process, suggesting a chemical interaction between the components.

It is also known that soluble, ionizable excipients can potentially interact with charged drug molecules, though specific instances involving sodium picosulfate are not detailed. nih.gov Given the potential for reactivity, particularly oxidative degradation, the selection of excipients with low levels of reactive impurities and low water content is a key consideration in formulation development.

Mechanistic Investigations of Sulfate Ester Cleavage in 2,4 Isomersodium Picosulfate

Enzymatic Hydrolysis by Isolated Microbial Sulfatases

The enzymatic conversion of 2,4'-isomersodium picosulfate is primarily carried out by the microbial community residing in the gut. researchgate.netscienceopen.comnih.govwikipedia.org This biotransformation is essential for the activation of the prodrug into its pharmacologically active form. wikipedia.org

Enzyme Kinetics and Substrate Specificity (focused on the isolated enzyme, not the biological effect)

Research indicates that the enzymatic cleavage of this compound is not mediated by a sulfatase, but rather by a novel aryl sulfotransferase produced by intestinal bacteria. researchgate.netnih.gov One study identified a strain of Eubacterium as being capable of this transformation. nih.gov This sulfotransferase catalyzes the transfer of the sulfate (B86663) group from this compound to a phenolic acceptor. researchgate.netpnas.org

The enzyme activity for this transformation has been measured in human and rat fecal homogenates. In humans, the activity was found to be 3.0 µmol/hr/g of wet feces, while in rats it was 0.75 µmol/hr/g, both at a pH of 8.0. researchgate.netnih.gov The optimal pH for this enzymatic activity was determined to be 9.0. researchgate.netnih.gov The biotransformation process is reportedly activated by the presence of other phenolic compounds, which can act as acceptors for the sulfate group. researchgate.netnih.gov

Detailed kinetic parameters such as Km and Vmax for an isolated microbial sulfotransferase with this compound as the specific substrate are not extensively documented in the available literature. Studies on other sulfotransferases, such as the one from Sinorhizobium meliloti, have shown efficient catalysis for both alkyl and aryl sulfates, but not specifically for this compound. nih.gov

Structural Biology of Sulfatase-Substrate Interactions (non-clinical)

While crystal structures of various sulfatases and sulfotransferases have been determined, there is a lack of specific structural data for an enzyme in complex with this compound. rcsb.orgrcsb.org Studies on bacterial arylsulfate sulfotransferases reveal a homodimeric structure with a β-propeller domain. pnas.org The active site in these enzymes is typically located within a channel formed by each β-propeller and involves key residues like histidine and arginine. pnas.org The catalytic mechanism of these enzymes often follows a ping-pong bi-bi reaction, involving the transient sulfurylation of a catalytic histidine residue. pnas.org This provides a general framework for how the enzymatic cleavage of the sulfate ester in this compound might occur at a molecular level, although specific interactions remain to be elucidated.

Characterization of Enzymatic Cleavage Products (e.g., 4,4'-dihydroxydiphenyl-(2-pyridyl)methane)

The primary and pharmacologically active metabolite produced from the enzymatic cleavage of this compound is 4,4'-dihydroxydiphenyl-(2-pyridyl)methane (BHPM). researchgate.netwikipedia.orgnveo.org This compound is also known as deacetylbisacodyl. echemi.com The formation of BHPM is a result of the hydrolysis of the two sulfate ester linkages. nih.gov

Table 1: Physicochemical Properties of 4,4'-dihydroxydiphenyl-(2-pyridyl)methane

| Property | Value |

| CAS Number | 603-41-8 |

| Molecular Formula | C18H15NO2 |

| Molecular Weight | 277.32 g/mol |

| Appearance | White Solid |

| Boiling Point | 462.1°C at 760 mmHg |

| Melting Point | 215-220 °C |

| Density | 1.244 g/cm³ |

Data sourced from ECHEMI. echemi.com

Non-Enzymatic Catalysis of Sulfate Ester Hydrolysis

Beyond enzymatic action, the cleavage of the sulfate ester in this compound can also be influenced by chemical catalysis, particularly under conditions of varying pH.

Metal-Ion Catalysis

Acid-Base Catalysis

Forced degradation studies have demonstrated that this compound is susceptible to hydrolysis under both acidic and alkaline conditions. scirp.orgresearchgate.netscirp.org

Under acidic conditions, the hydrolysis of sulfate esters can be catalyzed by protons. wikidoc.orgnih.gov Studies on sodium picosulfate have shown that it is labile in acidic environments, leading to the formation of its degradation product, BHPM. scirp.orgscirp.org

Alkaline-catalyzed hydrolysis of this compound has also been investigated. The reaction follows pseudo-first-order kinetics, and the rate of hydrolysis increases with both temperature and the concentration of the alkaline solution. researchgate.netsemanticscholar.org One study provided specific rate constants for the alkaline hydrolysis of sodium picosulfate at different temperatures and NaOH concentrations. researchgate.net

Table 2: Kinetic Data for Alkaline Hydrolysis of Sodium Picosulfate

| NaOH Concentration (mol/dm³) | Temperature (°C) | Rate Constant (k) |

| 0.1 | 25 | -0.0059 |

| 0.1 | 40 | -0.4551 |

| 0.1 | 60 | -0.7769 |

| 0.5 | 25 | -0.0040 |

| 0.5 | 40 | -0.0171 |

| 0.5 | 60 | -0.0311 |

Data adapted from a study on the quantitative analysis of sodium picosulfate in the presence of its alkaline degradation product. researchgate.net

The degradation in alkaline solutions also results in the formation of 4,4'-dihydroxydiphenyl-(2-pyridyl)methane. researchgate.net

Advanced Analytical Methodologies for 2,4 Isomersodium Picosulfate Research

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is a cornerstone in the analysis of sodium picosulfate and its isomers, enabling their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most prominently documented technique for this purpose, while Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) offer alternative approaches for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for the purity assessment and isomeric separation of sodium picosulfate. Regulatory bodies, such as the European Pharmacopoeia, mandate HPLC for the quantification of sodium picosulfate and the control of its related substances, including the 2,4'-isomer. The versatility of HPLC allows for the use of various stationary phases, mobile phases, and detection systems to achieve optimal separation and sensitivity.

Reverse-phase HPLC is the most common mode employed for the analysis of sodium picosulfate and its isomers. The separation is typically achieved on octadecylsilyl silica (B1680970) gel columns (C18). The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to control the retention and resolution of the analytes. Detection is commonly performed using an ultraviolet (UV) spectrophotometer, with the detection wavelength typically set around 263 nm.

Several studies have focused on developing and validating stability-indicating HPLC methods for sodium picosulfate, which are capable of separating the active ingredient from its degradation products and process-related impurities, including isomers. These methods are crucial for ensuring the quality and stability of the drug substance. The development of such methods involves a systematic approach to optimize various chromatographic parameters, including the pH of the mobile phase, the type and concentration of the organic modifier, and the column temperature.

Table 1: Examples of HPLC Methods for Sodium Picosulfate Isomer Analysis

| Parameter | Method 1 (European Pharmacopoeia) | Method 2 (Sargar et al.) |

|---|---|---|

| Column | Octadecylsilyl silica gel for chromatography R (C18) | Hypersil C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile, Phosphate (B84403) buffer solution pH 7.0 | Acetonitrile, 0.05M Phosphate buffer (pH 7.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 263 nm | UV at 264 nm |

| Column Temp. | 30 °C | Ambient |

| Injection Vol. | 20 µL | 20 µL |

Supercritical Fluid Chromatography (SFC) for Isomer Resolution

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer several advantages over HPLC, including faster separations, reduced solvent consumption, and unique selectivity, particularly for chiral and isomeric compounds. While the application of SFC for the specific analysis of the 2,4'-isomer of sodium picosulfate is not widely documented in publicly available literature, its potential for isomer resolution makes it a relevant area for future research. The polarity of the analytes and the need for modifiers to be added to the supercritical CO2 would be key considerations in method development.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. Due to the low volatility and thermal lability of sodium picosulfate and its isomers, direct analysis by GC is not feasible. However, derivatization procedures can be employed to convert the non-volatile analytes into volatile derivatives suitable for GC analysis. This approach, while less common than HPLC, could be explored for specific research purposes, such as the analysis of certain volatile impurities or degradation products. The choice of derivatizing agent and the reaction conditions would be critical for the successful implementation of a GC-based method.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that sodium picosulfate and its isomers are ionic compounds, CE represents a potentially powerful tool for their analysis. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), could be applied. CZE separates ions based on their electrophoretic mobility, while MEKC can be used for the separation of both charged and neutral molecules by adding a surfactant to the background electrolyte. Although specific applications of CE for the 2,4'-isomer of sodium picosulfate are not extensively reported in scientific literature, the technique's high efficiency and minimal sample consumption make it an attractive alternative to HPLC for purity and isomer analysis.

Hyphenated Techniques for Comprehensive Analysis

The coupling of separation techniques with powerful detection systems, known as hyphenated techniques, provides a wealth of structural and quantitative information, which is invaluable for comprehensive compound analysis.

LC-MS/MS for Trace Impurities and Metabolites (non-clinical)

The hyphenation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of trace-level impurities and metabolites. In the context of non-clinical research on 2,4'-isomersodium picosulfate, LC-MS/MS would be instrumental in characterizing process-related impurities and degradation products that may be present in minute quantities.

GC-MS for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound research, GC-MS is particularly valuable for the analysis of volatile degradation products that may not be detectable by methods designed for non-volatile substances, such as High-Performance Liquid Chromatography (HPLC). scirp.orgscirp.org While HPLC is commonly employed to study the degradation of sodium picosulfate, GC-MS provides a complementary approach for a comprehensive impurity profile. scirp.orgresearchgate.net

The methodology involves introducing a sample, which may require derivatization to increase volatility, into the gas chromatograph. The compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for definitive identification. mjcce.org.mk

Potential volatile degradation products for a compound like this compound could originate from the breakdown of the pyridine (B92270) ring or other structural components under specific stress conditions, such as high temperature or exposure to certain reagents. Although specific studies detailing the GC-MS analysis of volatile impurities for the 2,4'-isomer are not prevalent in the literature, the technique's application would be standard. For instance, analysis could target residual solvents from the synthesis process or small molecules formed during forced degradation studies. scirp.org

Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., 5% Phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-500 amu |

Quantitative Determination Methods

Spectrophotometric Assays

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of substances in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. It is a simple, cost-effective, and rapid analytical method suitable for routine quality control. researchgate.net

For the analysis of picosulfate compounds, studies have shown a maximum UV absorption at a wavelength of 263 nm. semanticscholar.org An assay for this compound would involve dissolving a precisely weighed sample in a suitable solvent, such as water or methanol, and measuring its absorbance at this wavelength. researchgate.netsemanticscholar.org The concentration is then calculated by comparing the absorbance to that of a standard solution of known concentration. nihs.go.jp

Validation of a spectrophotometric method is crucial and involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net Linearity is established by measuring the absorbance of a series of standard solutions of different concentrations to generate a calibration curve. researchgate.net

Table 3: Typical Validation Parameters for a UV-Spectrophotometric Method

| Parameter | Typical Value/Range |

| Wavelength (λmax) | 263 nm semanticscholar.org |

| Linearity Range | 1–12 µg/mL researchgate.net |

| Regression Coefficient (r²) | > 0.999 researchgate.net |

| Limit of Detection (LOD) | ~0.1 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | ~0.4 µg/mL researchgate.net |

| Precision (RSD%) | < 2% researchgate.net |

Titrimetric Methods

Titrimetric analysis represents a classical yet highly accurate and precise method for the quantitative assay of chemical substances. For sodium picosulfate, potentiometric titration is an official method described in pharmacopoeias. researchgate.netshijiebiaopin.net This method falls under the category of non-aqueous acid-base titrations.

The procedure for this compound would involve dissolving an accurately weighed amount of the compound in a suitable non-aqueous solvent, such as methanol or acetic anhydride-acetic acid. shijiebiaopin.netscispace.com The solution is then titrated with a standardized solution of a strong acid, typically 0.1 N perchloric acid. shijiebiaopin.net The endpoint of the titration, which is the point of complete reaction, is determined potentiometrically using a suitable electrode system. scispace.comncert.nic.in This involves monitoring the change in potential (in millivolts) as the titrant is added and identifying the sharp inflection in the titration curve that corresponds to the equivalence point. usp.org

The purity of the this compound is calculated based on the volume of titrant consumed, its normality, the weight of the sample, and the stoichiometry of the reaction. ncert.nic.in The validation of a titrimetric method includes demonstrating its specificity, linearity, accuracy, and precision. usp.org

Table 4: Example Data from a Titrimetric Assay of this compound

| Parameter | Value |

| Sample Weight (W) | 400.0 mg |

| Titrant | 0.1 N Perchloric Acid |

| Titrant Normality (N) | 0.1002 mEq/mL |

| Volume of Titrant (VS) | 8.29 mL |

| Molecular Weight (F) | 481.4 mg/mEq shijiebiaopin.net |

| Calculated Purity (%) | 99.8% |

Calculation: Purity % = [(VS × N × F) / W] × 100 shijiebiaopin.net

Computational and Theoretical Studies of 2,4 Isomersodium Picosulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, which are fundamental to its reactivity. These methods can elucidate the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. researchgate.netnih.gov For 2,4'-Isomersodium picosulfate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms. This involves minimizing the energy of the molecule with respect to its geometric parameters.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. researchgate.net The output of such a calculation provides the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, by systematically changing specific dihedral angles and calculating the corresponding single-point energies, a potential energy surface (PES) can be mapped. This "energy landscape" reveals the different stable conformations (local minima) and the energy barriers (transition states) between them. For this compound, the rotation around the single bonds connecting the pyridine (B92270) and phenyl rings would be of particular interest.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| C-N (pyridine) bond length | 1.34 Å |

| C-C (inter-ring) bond length | 1.52 Å |

| O-S bond length | 1.45 Å |

| C-O-S bond angle | 118° |

| Pyridine-Phenyl dihedral angle | 45° |

Note: This data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, FMO analysis would involve calculating the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively. In this compound, the HOMO is expected to be located primarily on the electron-rich phenyl rings, while the LUMO may be distributed over the pyridine ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time at a given temperature. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the molecule moves and changes shape.

For this compound, an MD simulation would typically be run in a solvent box (e.g., water) to mimic physiological conditions. The simulation would reveal the flexibility of the molecule, the range of accessible conformations, and the average time spent in each conformational state. This is particularly useful for understanding how the molecule might interact with other molecules. The trajectory can be analyzed to identify the most populated conformational clusters.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can be compared with experimental data for validation. For this compound, the prediction of its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be highly valuable.

Predicted IR spectra can be generated from the vibrational frequencies calculated using DFT. nih.gov Each peak in the simulated spectrum corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netcesga.es These predictions can help in the assignment of signals in an experimental NMR spectrum.

Table 3: Hypothetical Predicted 1H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine-H (ortho to N) | 8.5 |

| Pyridine-H (meta to N) | 7.4 |

| Phenyl-H (ortho to C-bridge) | 7.2 |

| Phenyl-H (meta to C-bridge) | 7.0 |

Note: This data is hypothetical and for illustrative purposes.

Docking Studies of this compound with Hypothetical Chemical Entities (purely theoretical, non-biological target specific)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a purely theoretical context, we can explore the interaction of this compound with a well-defined, non-biological host molecule like a cyclodextrin (B1172386). Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating guest molecules. researchgate.net

A docking study of this compound with β-cyclodextrin would involve placing the picosulfate isomer in various positions and orientations within the cyclodextrin cavity and calculating the binding energy for each pose. mdpi.comresearchgate.net The results would indicate the most stable binding mode and the types of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This provides insight into the molecule's potential for inclusion in host-guest systems.

Table 4: Hypothetical Docking Results for this compound with β-Cyclodextrin

| Parameter | Value |

| Binding Energy (kcal/mol) | -5.2 |

| Predicted Inhibition Constant (Ki) | 50 µM |

| Key Interactions | Hydrogen bond with hydroxyl groups of cyclodextrin, van der Waals interactions between phenyl ring and cyclodextrin cavity. |

Note: This data is hypothetical and for illustrative purposes.

In Silico Prediction of Chemical Degradation Pathways

In silico tools can predict the likely degradation products of a molecule under various stress conditions (e.g., hydrolysis, oxidation). springernature.comresearchgate.netlhasalimited.org These predictions are based on a knowledge base of known chemical reactions and degradation pathways. For this compound, a key structural feature is the pyridine ring, which can be susceptible to oxidation. mdpi.comnih.govresearchgate.net

A potential degradation pathway for this compound under oxidative conditions could involve the formation of an N-oxide on the pyridine nitrogen. Another possible degradation could be the hydrolysis of the sulfate (B86663) ester bonds, which would yield the corresponding di-phenol derivative. Forced degradation studies on the parent compound, sodium picosulfate, have shown susceptibility to oxidative conditions. researchgate.netmjcce.org.mksemanticscholar.org

Table 5: Predicted Potential Degradation Products of this compound

| Degradation Pathway | Predicted Product |

| Oxidation | This compound N-oxide |

| Hydrolysis | 4-((4-hydroxyphenyl)(pyridin-2-yl)methyl)phenol |

Note: This data is hypothetical and for illustrative purposes.

Future Research Directions and Unaddressed Challenges in 2,4 Isomersodium Picosulfate Chemistry

Development of Novel and More Efficient Synthetic Pathways

The current understanding of the synthesis of 2,4'-Isomersodium picosulfate is primarily as a byproduct in the production of its 4,4'-isomer. The condensation of 2-pyridylaldehyde with phenol (B47542) under acidic conditions yields a mixture of isomers, including 4,4'-dihydroxydiphenyl-(2-pyridine)-methane and the ortho-isomer, 2',4''-dihydroxy diphenyl-(2-pyridine)-methane. google.com A significant challenge and a key area for future research is the development of synthetic methodologies that can selectively produce the 2,4'-isomer in high yield and purity.

One patented method describes a process for separating the 4,4'-isomer from the 2,4'-isomer by dissolving the mixture in a water/tetrahydrofuran solution, adjusting the pH to between 8.0 and 8.5, and then adding ferrous ammonium (B1175870) sulfate (B86663). google.compatsnap.com This suggests that the 2,4'-isomer forms a complex that can be separated. Future research could focus on optimizing this separation process to isolate the 2,4'-isomer efficiently.

Furthermore, the development of entirely new synthetic routes that favor the formation of the 2,4'-isomer is a critical research direction. This could involve exploring different catalysts, reaction conditions (temperature, pressure, solvents), and protecting group strategies to direct the electrophilic substitution to the ortho position of one of the phenol rings.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Challenges |

| Isomer Separation and Optimization | Refining existing methods for separating the 2,4'-isomer from the 4,4'-isomer. | Builds on known chemistry. | Potentially low yield of the desired isomer; requires efficient separation techniques. |

| Directed Ortho-Lithiation | Utilizing directed ortho-metalation of a protected phenol followed by reaction with a pyridine (B92270) electrophile. | High regioselectivity. | Requires anhydrous conditions and careful control of stoichiometry. |

| Catalyst-Controlled C-H Activation | Employing transition metal catalysts to selectively activate the C-H bond at the ortho position of phenol for coupling with the pyridine moiety. | Atom-economical and potentially more direct. | Catalyst development and optimization for specific isomer formation. |

Exploration of Alternative Isomeric Forms and Their Chemical Distinction

The existence of the 2,4'-isomer implies the possibility of other isomeric forms, such as the 2,2'- and 3,4'-isomers, although these are less commonly reported. A fundamental challenge is the analytical differentiation of these closely related structures. High-performance liquid chromatography (HPLC) has been extensively used for the analysis of sodium picosulfate and its impurities, and these methods could be adapted to separate and quantify different isomers. researchgate.netscirp.org

The chemical distinction between the 2,4'- and 4,4'-isomers has been demonstrated through their differential reactivity with ferrous ammonium sulfate at a specific pH, a principle that could be extended to develop selective analytical tests. google.compatsnap.com Future research should focus on employing a suite of modern analytical techniques to fully characterize these isomers.

Table 2: Analytical Techniques for Isomer Distinction

| Technique | Application | Expected Distinctions |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of isomers. | Different retention times based on polarity and interaction with the stationary phase. researchgate.netpjps.pk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Distinct chemical shifts and coupling patterns for the aromatic protons. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Identical molecular weight, but potentially different fragmentation patterns. |

| Infrared (IR) Spectroscopy | Functional group analysis. | Subtle differences in the fingerprint region due to different substitution patterns. |

Advanced Understanding of Its Chemical Stability Profile

The chemical stability of a compound is a critical parameter for any potential application. While forced degradation studies have been performed on sodium picosulfate (the 4,4'-isomer), there is a lack of specific data for the 2,4'-isomer. scirp.org It is known that sodium picosulfate is susceptible to oxidative degradation. scirp.org The position of the substituents on the phenyl rings in the 2,4'-isomer could influence its electronic properties and, consequently, its stability towards oxidation, hydrolysis, and photolysis.

Future research should involve comprehensive stability testing of purified this compound under various stress conditions, including acidic, basic, oxidative, and photolytic environments. pjps.pk Understanding the degradation pathways and identifying the degradation products will be crucial for determining its shelf-life and potential incompatibilities in various formulations. The asymmetric nature of the 2,4'-isomer might lead to unique degradation products not observed for the symmetric 4,4'-isomer.

Applications in Materials Science or Chemical Sensors (non-biological, non-pharmaceutical)

The unique structure of this compound, featuring a pyridine ring and two phenol groups in a specific arrangement, suggests potential applications in materials science and chemical sensing. Pyridine-containing compounds are known for their ability to coordinate with metal ions, making them interesting candidates for the development of novel ligands, catalysts, or functional materials. researchgate.net The presence of hydroxyl groups also offers sites for further chemical modification and polymerization.

The chemosensing capabilities of pyridine derivatives are well-documented, as the nitrogen atom can act as a binding site for various analytes, leading to a detectable signal change. researchgate.net The specific geometry of the 2,4'-isomer could lead to selective binding of certain metal ions or small molecules, forming the basis for new chemical sensors. Research in this area would involve synthesizing the compound and then screening its interactions with a range of analytes using techniques like UV-Vis and fluorescence spectroscopy.

Computational Design of Related Chemical Analogs with Modified Reactivity

Computational chemistry offers a powerful tool for exploring the properties of this compound and for designing novel analogs with tailored reactivity. Density Functional Theory (DFT) calculations, which have been applied to the 4,4'-isomer, can be used to predict the geometric, electronic, and spectroscopic properties of the 2,4'-isomer. researchgate.net

Future computational studies could focus on:

Mapping the potential energy surface: To understand the conformational flexibility of the molecule.

Predicting reactivity: By calculating molecular electrostatic potential and frontier molecular orbitals to identify sites susceptible to electrophilic or nucleophilic attack.

Designing analogs: In silico modification of the core structure, for example, by introducing different substituents on the pyridine or phenyl rings, to tune its electronic properties and potential for specific applications. This could lead to the design of new ligands with enhanced binding affinities for specific metals or organic molecules with novel photophysical properties.

By combining computational predictions with experimental validation, a deeper understanding of the structure-property relationships in this class of compounds can be achieved, paving the way for the rational design of new functional materials.

Q & A

How can researchers formulate a PICOT-compliant research question for studying 2,4'-isomersodium picosulfate in chronic constipation?

Basic Research Question

Methodological Answer:

- PICOT Framework :

- P (Population) : Define the target cohort (e.g., adults with chronic constipation unresponsive to fiber).

- I (Intervention) : Specify the sodium picosulfate dosage (e.g., 10 mg/day) and administration protocol.

- C (Comparison) : Compare with standard therapies (e.g., bisacodyl or polyethylene glycol [PEG]).

- O (Outcome) : Quantify bowel movement frequency, adverse events (e.g., abdominal pain), or quality-of-life metrics (e.g., PAC-QoL scores).

- T (Time) : Determine the study duration (e.g., 4-week trials).

- Example : "In adults with chronic constipation (P), does 10 mg/day sodium picosulfate (I) compared to PEG (C) increase spontaneous bowel movements (O) over 4 weeks (T)?"

- Validation : Conduct a preliminary literature review to refine terminology and avoid redundancy .

What methodological gaps exist in current studies on sodium picosulfate’s efficacy in pediatric populations?

Intermediate Research Question

Methodological Answer:

- Identified Gaps :

- Limited prospective studies on monotherapy (most data combine sodium picosulfate with PEG for disimpaction) .

- Dosage ambiguity: Pediatric trials report variable ranges (7.5–10 mg/day) without age-stratified guidelines .

- Recommendations :

How should researchers address contradictory efficacy data between sodium picosulfate and bisacodyl in adult populations?

Advanced Research Question

Methodological Answer:

- Data Synthesis :

- Experimental Design :

What analytical methodologies are recommended for profiling impurities in sodium picosulfate formulations?

Advanced Research Question

Methodological Answer:

- Forced Degradation Studies :

- Validation :